Cas no 36725-26-5 (4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid)

4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid is a specialized organic compound featuring a unique molecular structure combining an acetamidophenyl group with a methyl-substituted oxobutanoic acid moiety. This structure lends the compound potential utility in pharmaceutical and chemical synthesis, particularly as an intermediate in the development of bioactive molecules. Its acetamido and carboxyl functional groups offer reactivity for further derivatization, enabling applications in targeted drug design or material science. The methyl substitution enhances steric control, which may influence selectivity in synthetic pathways. This compound is suited for research settings requiring precise molecular modifications, offering a balance of stability and reactivity for advanced chemical applications.
4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid structure
36725-26-5 structure
Product Name:4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid
CAS No:36725-26-5
MF:C13H15NO4
MW:249.262503862381
CID:1088772
PubChem ID:14893506
Update Time:2025-06-07

4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid
    • 3-(4-acetamidobenzoyl)-butyric acid
    • 3-(4-ACETAMIDOBENZOYL)BUTYRIC ACID
    • 3-(p-Acetamidobenzoyl)-buttersaeure
    • 3-p-Acetamidobenzoyl-Buttersaeure
    • AGN-PC-002XMH
    • AK138291
    • KB-177891
    • 36725-26-5
    • OLJROCDVDZVLNU-UHFFFAOYSA-N
    • SCHEMBL10423673
    • DTXSID50565053
    • DB-099416
    • 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoicacid
    • Inchi: 1S/C13H15NO4/c1-8(7-12(16)17)13(18)10-3-5-11(6-4-10)14-9(2)15/h3-6,8H,7H2,1-2H3,(H,14,15)(H,16,17)
    • InChI Key: OLJROCDVDZVLNU-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)NC(C)=O)C(C)CC(=O)O

Computed Properties

  • Exact Mass: 249.10010796g/mol
  • Monoisotopic Mass: 249.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 83.5Ų

Experimental Properties

  • Density: 1.255
  • Boiling Point: 539.322 °C at 760 mmHg
  • Flash Point: 279.972 °C

4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid Pricemore >>

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4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:36725-26-5)4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid
Order Number:sfd18353
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid

Professional Introduction to 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic Acid (CAS No. 36725-26-5)

4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid, with the chemical formula C12H13NO3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its structural uniqueness and potential applications in drug development. The presence of both an acetamido group and a carboxylic acid moiety makes it a versatile intermediate for synthesizing various pharmacologically active molecules.

The compound's molecular structure, characterized by a phenyl ring substituted with an acetamido group at the para position and a methyl-substituted α-keto acid backbone, suggests multiple avenues for chemical modification. These structural features enable the compound to serve as a precursor in the synthesis of more complex molecules, including potential therapeutic agents targeting neurological and inflammatory disorders.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as Alzheimer's and Parkinson's. The acetamido group in 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid is particularly noteworthy, as it is known to enhance binding affinity to certain biological targets. This property has led researchers to explore its potential as a scaffold for designing new drugs that can interact with specific enzymes or receptors involved in these neurodegenerative conditions.

Moreover, the α-keto acid moiety in the compound's structure provides a reactive site for further functionalization. This reactivity has been exploited in various synthetic pathways, allowing chemists to introduce additional functional groups or side chains that can fine-tune the pharmacological properties of the resulting derivatives. Such modifications are crucial for optimizing drug candidates for better efficacy, selectivity, and pharmacokinetic profiles.

Recent studies have highlighted the compound's role in the synthesis of chiral molecules, which are essential in pharmaceuticals due to their enantioselective interactions with biological targets. The structural framework of 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid provides an excellent platform for generating enantiomerically pure compounds through asymmetric synthesis techniques. This approach has opened new doors for developing drugs with improved therapeutic outcomes and reduced side effects.

The compound's potential extends beyond its use as a synthetic intermediate. Preliminary in vitro studies have suggested that derivatives of this molecule may exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. These findings are particularly exciting given the high prevalence of chronic inflammatory diseases worldwide. Further research is warranted to explore these bioactivities in greater detail and to identify optimal conditions for their therapeutic application.

In conclusion, 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid (CAS No. 36725-26-5) represents a promising candidate for further investigation in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable building block for synthesizing novel therapeutic agents targeting neurological and inflammatory disorders. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation drugs.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:36725-26-5)4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid
sfd18353
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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